molecular formula C14H18N4O B2658372 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile CAS No. 338396-63-7

3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile

Cat. No. B2658372
CAS RN: 338396-63-7
M. Wt: 258.325
InChI Key: CFSYTJDBRMGRAT-UHFFFAOYSA-N
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Description

“3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile” is a chemical compound with the CAS Number: 338396-63-7 and a linear formula of C14H18N4O . It is a versatile material used in scientific research, exhibiting unique properties that make it suitable for various applications, including drug discovery and development.


Molecular Structure Analysis

The molecular structure of “3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile” can be represented by the InChI Code: 1S/C14H18N4O/c1-19-13-4-2-12(3-5-13)17-8-10-18(11-9-17)14(16)6-7-15/h2-6H,8-11,16H2,1H3 .


Physical And Chemical Properties Analysis

“3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile” has a molecular weight of 258.32 .

Scientific Research Applications

Synthesis of Imino-1,3-thiazinan-4-one Derivatives

A novel and convenient strategy is described for the conversion of N, N′-disubstituted thioureas and acryloyl chloride into the highly biologically valuable imino-1,3-thiazinan-4-one derivatives . The synthesis proceeds through a process with good yield promoted by an electrogenerated base obtained with high current efficiency .

3. Interaction with CB1 and 11 βHSD1 Molecules Based on structure–activity relationship studies, suitable targets like G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) have been found for this synthesized molecule . The molecular docking studies were carried for our compound with CB1 and 11 βHSD1 to understand the binding interaction mechanism, and molecular dynamics simulations were performed to understand the stability of small molecule in CB1 and 11 βHSD1 microenvironments .

Density Functional Theory Calculations

To understand the intermolecular stability, density functional theory calculations were carried for free compound and compound in complex with CB1 and 11 βHSD1 .

Mechanism of Action

While the specific mechanism of action for “3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile” is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

The safety information for “3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile” includes the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

3-imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-19-13-4-2-12(3-5-13)17-8-10-18(11-9-17)14(16)6-7-15/h2-5,16H,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSYTJDBRMGRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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